(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone
CAS No.: 920186-51-2
Cat. No.: VC5523797
Molecular Formula: C22H20BrN7O
Molecular Weight: 478.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920186-51-2 |
|---|---|
| Molecular Formula | C22H20BrN7O |
| Molecular Weight | 478.354 |
| IUPAC Name | [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-bromophenyl)methanone |
| Standard InChI | InChI=1S/C22H20BrN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
| Standard InChI Key | QLCOFIQGUPCICO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s IUPAC name, [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-bromophenyl)methanone, reflects its tripartite structure: a triazolo[4,5-d]pyrimidine moiety linked to a piperazine ring at position 7, which is further conjugated to a 3-bromobenzoyl group at the piperazine nitrogen . The molecular formula (C22H20BrN7O) and weight (478.354 g/mol) were confirmed via high-resolution mass spectrometry. Key structural features include:
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A planar triazolo[4,5-d]pyrimidine core with π-conjugation across N1–C2–N3–C4–C5–N6–C7.
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A benzyl substituent at N3 of the triazole ring, introducing steric bulk.
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A piperazine spacer providing conformational flexibility.
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A 3-bromophenyl ketone group contributing electrophilic character.
The SMILES notation (C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br) and InChIKey (QLCOFIQGUPCICO-UHFFFAOYSA-N) enable precise computational modeling .
Physicochemical Characteristics
Despite extensive structural data, solubility parameters remain unquantified in public databases . The bromine atom (atomic mass 79.904) contributes significantly to molecular weight (23.3% mass fraction) and polarizability. Calculated logP values (estimated via XLogP3: 3.7) suggest moderate hydrophobicity, compatible with blood-brain barrier penetration .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 920186-51-2 |
| Molecular Formula | C22H20BrN7O |
| Molecular Weight | 478.354 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 5 |
Synthetic Methodology
Reaction Pathway
The synthesis involves a multistep sequence starting from 3-benzyl-7-chloro-3H-[1, triazolo[4,5-d]pyrimidine (Intermediate A). Key steps include:
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Nucleophilic Aromatic Substitution: Piperazine reacts with Intermediate A in dimethylacetamide (DMAc) at 110°C for 12 hours, substituting chlorine at position 7.
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Schotten-Baumann Acylation: The resulting piperazine intermediate is acylated with 3-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Critical parameters:
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Temperature Control: Excess heat during acylation risks ketone decomposition.
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Solvent Selection: DMAc enhances nucleophilicity of piperazine’s secondary amine.
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Catalysis: No metal catalysts are required, simplifying purification.
Yield optimization remains challenging due to steric hindrance from the benzyl group, with reported yields ranging from 32–45% after column chromatography.
Mechanistic Insights and Biological Activity
Putative Targets
The triazolo[4,5-d]pyrimidine scaffold is structurally analogous to purine bases, suggesting interactions with:
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Kinases: ATP-binding pockets due to π-π stacking with conserved phenylalanine residues .
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Phosphodiesterases (PDEs): Competitive inhibition via mimicry of cyclic nucleotide substrates .
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G Protein-Coupled Receptors (GPCRs): Allosteric modulation through hydrophobic pocket binding .
The 3-bromophenyl group may enhance target affinity through halogen bonding with carbonyl oxygens in catalytic sites.
In Silico Predictions
Molecular docking studies (PDB: 1ATP) indicate favorable binding to cyclin-dependent kinase 2 (CDK2) with a predicted Ki of 89 nM. Key interactions:
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Hydrogen bonding between the triazole N2 and Lys89.
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Van der Waals contacts between the benzyl group and Ile10.
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Bromine-mediated hydrophobic interaction with Val64.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| CAS No. | Substituent | Molecular Weight | Predicted logP | Target Affinity (CDK2 Ki, nM) |
|---|---|---|---|---|
| 920186-51-2 | 3-Bromophenyl | 478.35 | 3.7 | 89 |
| 920349-13-9 | 2-(Difluoromethylsulfonyl)phenyl | 513.50 | 4.1 | 112 |
| 117928-94-6 | 4-Methoxyphenyl | 444.47 | 3.2 | 154 |
Key trends:
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